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Compound of Interest

Compound Name: UCM05

Cat. No.: B1663738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
UCM05, also known as G28UCM, is a potent and selective small-molecule inhibitor of Fatty

Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] In numerous

cancers, FASN is overexpressed and has been linked to tumor progression, aggressiveness,

and poor prognosis. This upregulation of FASN supports the high metabolic demands of rapidly

proliferating cancer cells by providing essential lipids for membrane synthesis, energy storage,

and signaling molecules.[2] Inhibition of FASN by UCM05 presents a promising therapeutic

strategy by disrupting these crucial metabolic pathways, leading to cancer cell growth inhibition

and apoptosis.[3][4]

These application notes provide a comprehensive guide for utilizing UCM05 to study its effects

on lipid metabolism in cancer cells. Detailed protocols for key experiments are provided to

enable researchers to investigate the mechanism of action of UCM05 and its potential as an

anti-cancer agent.
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Product Name UCM05 (G28UCM)

Target Fatty Acid Synthase (FASN)

Chemical Formula C₂₄H₁₆O₁₀

Molecular Weight 464.4 g/mol

CAS Number 1094451-90-7

Solubility Soluble in DMSO and ethanol.

Storage Store at -20°C for long-term storage.

Data Presentation
In Vitro Efficacy of UCM05
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While

comprehensive IC50 data for UCM05 across a wide range of cancer cell lines is still emerging,

existing studies have demonstrated its efficacy, particularly in breast cancer models.

Cell Line Cancer Type IC50 (µM) Reference

SK-BR-3
Breast Cancer

(HER2+)
~21 --INVALID-LINK--

AU565
Breast Cancer

(HER2+)

Not explicitly stated,

but showed

synergistic effects with

anti-HER2 drugs

--INVALID-LINK--

BT474
Breast Cancer

(HER2+)

Effective in vivo in

xenograft models
--INVALID-LINK--

Note: Researchers are encouraged to determine the IC50 of UCM05 in their specific cancer

cell lines of interest using the provided cell viability assay protocol.

In Vivo Efficacy of UCM05 in a BT474 Xenograft Model

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1663738?utm_src=pdf-body
https://www.benchchem.com/product/b1663738?utm_src=pdf-body
https://www.benchchem.com/product/b1663738?utm_src=pdf-body
https://www.benchchem.com/product/b1663738?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A study by Puig et al. (2011) demonstrated the in vivo efficacy of UCM05 in a breast cancer

xenograft model using BT474 cells.[3]

Treatment
Group

Change in
Tumor
Volume

FASN
Activity

p-HER2
Levels

p-AKT
Levels

p-ERK1/2
Levels

Vehicle

Control
Increase High High High High

UCM05

(Responding

Tumors)

Decrease Inhibited Decreased Decreased Decreased

UCM05 (Non-

Responding

Tumors)

No significant

change
High High High High

This data highlights that the anti-tumor effect of UCM05 correlates with the inhibition of FASN

activity and the downregulation of key oncogenic signaling pathways.

Signaling Pathways and Experimental Workflows
UCM05 Mechanism of Action in HER2+ Breast Cancer
UCM05 inhibits FASN, leading to a reduction in the production of fatty acids. This metabolic

disruption affects downstream signaling pathways crucial for cancer cell survival and

proliferation, particularly the HER2/PI3K/AKT and MAPK/ERK pathways.

Signaling Pathways
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Click to download full resolution via product page

UCM05 inhibits FASN, affecting HER2 signaling pathways.

Experimental Workflow for Studying UCM05 Effects
This workflow outlines the key experiments to characterize the impact of UCM05 on cancer cell

lipid metabolism.

Cancer Cell Culture

Treat with UCM05
(Varying Concentrations)

Cell Viability Assay
(MTT/XTT)

Lipid Droplet Staining
(Oil Red O)

Fatty Acid Oxidation
Assay FASN Activity Assay Western Blot Analysis

(p-HER2, p-AKT, p-ERK)

Determine IC50 Quantify Lipid Droplets Measure FAO Rate Confirm FASN Inhibition Analyze Protein
Phosphorylation

Click to download full resolution via product page

Workflow for assessing UCM05's impact on cancer cells.

Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of UCM05 on cancer cells and calculate the IC50

value.

Materials:

Cancer cell line of interest
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UCM05

Complete cell culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium and incubate for 24 hours.

Prepare serial dilutions of UCM05 in complete medium.

Remove the medium from the wells and add 100 µL of the UCM05 dilutions (including a

vehicle control with DMSO).

Incubate the plate for 48-72 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve

to determine the IC50 value.

Lipid Droplet Staining (Oil Red O Staining)
Objective: To visualize and quantify the accumulation of intracellular lipid droplets after UCM05
treatment.
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Materials:

Cancer cells cultured on coverslips in a 24-well plate

UCM05

PBS (Phosphate Buffered Saline)

10% Formalin

Oil Red O working solution (0.3% Oil Red O in 60% isopropanol)

60% Isopropanol

Hematoxylin (for counterstaining nuclei)

Microscope

Protocol:

Seed cells on coverslips in a 24-well plate and treat with UCM05 at the desired concentration

for 24-48 hours.

Wash the cells twice with PBS.

Fix the cells with 10% formalin for 30-60 minutes.

Wash the cells twice with distilled water.

Incubate the cells with 60% isopropanol for 5 minutes.

Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate

for 15-20 minutes.

Wash the cells 2-5 times with distilled water until the excess stain is removed.

(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.
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Mount the coverslips on microscope slides and observe under a light microscope. Lipid

droplets will appear as red-orange structures.

Quantify the number and size of lipid droplets per cell using image analysis software like

ImageJ.

Fatty Acid Oxidation (FAO) Assay
Objective: To measure the rate of fatty acid oxidation in cancer cells following treatment with

UCM05.

Materials:

Cancer cell line of interest

UCM05

Seahorse XF Analyzer (or similar metabolic analyzer)

Seahorse XF Base Medium

L-Glutamine, Glucose, Sodium Pyruvate

BSA (Bovine Serum Albumin)

Palmitate-BSA conjugate

Etomoxir (CPT1 inhibitor, positive control)

Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Protocol:

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

Treat the cells with UCM05 for the desired time period.

On the day of the assay, wash the cells and replace the culture medium with Seahorse XF

Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate.
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Prepare the substrate of interest, palmitate-BSA, in the assay medium.

Load the sensor cartridge with the compounds for the mitochondrial stress test (Oligomycin,

FCCP, Rotenone/Antimycin A) and the FAO inhibitor (Etomoxir).

Calibrate the Seahorse XF Analyzer.

Measure the oxygen consumption rate (OCR) at baseline and after the injection of the

various compounds.

The decrease in OCR after the addition of Etomoxir represents the rate of fatty acid

oxidation. Compare the FAO rate between UCM05-treated and control cells.

FASN Activity Assay
Objective: To directly measure the enzymatic activity of FASN in cell lysates after UCM05
treatment.

Materials:

Cancer cell lysates

UCM05

FASN activity assay kit (e.g., from Abcam or Cayman Chemical)

Acetyl-CoA

Malonyl-CoA

NADPH

Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

Prepare cell lysates from cancer cells treated with UCM05 or vehicle control.

Determine the protein concentration of the lysates.
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Follow the manufacturer's instructions for the FASN activity assay kit. Typically, the assay

measures the decrease in absorbance at 340 nm as NADPH is consumed during the

synthesis of fatty acids.

The reaction mixture usually contains cell lysate, acetyl-CoA, malonyl-CoA, and NADPH.

Initiate the reaction and monitor the change in absorbance over time.

Calculate the FASN activity based on the rate of NADPH oxidation. Compare the activity in

UCM05-treated samples to the control.

Western Blot Analysis
Objective: To analyze the phosphorylation status of key signaling proteins (HER2, AKT,

ERK1/2) in response to UCM05 treatment.

Materials:

Cancer cell lysates

UCM05

SDS-PAGE gels

Transfer membranes (PVDF or nitrocellulose)

Primary antibodies (anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-

ERK1/2)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Treat cancer cells with various concentrations of UCM05 for a specified time.
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Lyse the cells and determine the protein concentration.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane and detect the protein bands using a chemiluminescent substrate and

an imaging system.

Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels.

Conclusion
UCM05 is a valuable tool for investigating the role of FASN and lipid metabolism in cancer. The

protocols outlined in these application notes provide a framework for researchers to explore the

anti-cancer effects of UCM05, elucidate its mechanism of action, and assess its therapeutic

potential. By systematically applying these methods, scientists can contribute to a deeper

understanding of the metabolic vulnerabilities of cancer and the development of novel

therapeutic strategies targeting lipid metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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